molecular formula C11H10N4O2 B188612 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol CAS No. 61885-37-8

6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol

Cat. No. B188612
CAS RN: 61885-37-8
M. Wt: 230.22 g/mol
InChI Key: AOMWJLMARVDUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol, also known as ABAP, is a synthetic compound that has been studied for its potential biological and medicinal properties. This compound has been found to have various applications in scientific research, including its use in the development of new drugs and treatments for various diseases.

Mechanism Of Action

The mechanism of action of 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol is not fully understood, but it is believed to involve its ability to modulate various signaling pathways in the body. 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation and oxidative stress, which are common factors in the development of various diseases. 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol has also been found to have a protective effect on the cardiovascular system and to improve glucose metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol in lab experiments is its ability to modulate various signaling pathways in the body. This makes it a useful tool for studying the mechanisms of various diseases and for developing new drugs and treatments. However, one limitation of using 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol in lab experiments is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are several future directions for research on 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol has been found to have a protective effect on the brain and to improve cognitive function. Another area of interest is its potential use in the treatment of cancer. 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol has been found to have anticancer properties and may be useful in the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol and to develop new drugs and treatments based on its properties.
Conclusion:
In conclusion, 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol is a synthetic compound that has been studied for its potential biological and medicinal properties. It has been found to have various applications in scientific research, including its use in the development of new drugs and treatments for various diseases. While there are still many questions to be answered about the mechanisms of action of 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol, its potential as a tool for scientific research is promising.

Synthesis Methods

The synthesis of 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol involves the reaction of 2,4-dihydroxy-6-aminopyrimidine with benzaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol has been studied for its potential use in the development of new drugs for the treatment of various diseases. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. 6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol has also been studied for its potential use in the treatment of diabetes, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

6-amino-5-(benzylideneamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-6H,(H4,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMWJLMARVDUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295387
Record name MLS002703657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(benzylideneamino)pyrimidine-2,4-diol

CAS RN

61885-37-8
Record name MLS002703657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002703657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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